molecular formula C20H18FN3O B3411899 1-[(4-fluorophenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole CAS No. 921801-32-3

1-[(4-fluorophenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole

Cat. No.: B3411899
CAS No.: 921801-32-3
M. Wt: 335.4 g/mol
InChI Key: VXQQQRMOEVDDEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Fluorophenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, in particular, combines the indole nucleus with a fluorophenyl group and an oxadiazole moiety, which may enhance its pharmacological potential.

Preparation Methods

The synthesis of 1-[(4-fluorophenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole typically involves multiple steps:

Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

1-[(4-fluorophenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole undergoes various chemical reactions:

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(4-fluorophenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-[(4-fluorophenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole can be compared with other indole derivatives:

Properties

CAS No.

921801-32-3

Molecular Formula

C20H18FN3O

Molecular Weight

335.4 g/mol

IUPAC Name

2-[1-[(4-fluorophenyl)methyl]indol-2-yl]-5-propan-2-yl-1,3,4-oxadiazole

InChI

InChI=1S/C20H18FN3O/c1-13(2)19-22-23-20(25-19)18-11-15-5-3-4-6-17(15)24(18)12-14-7-9-16(21)10-8-14/h3-11,13H,12H2,1-2H3

InChI Key

VXQQQRMOEVDDEU-UHFFFAOYSA-N

SMILES

CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=C(C=C4)F

Canonical SMILES

CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=C(C=C4)F

Origin of Product

United States

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